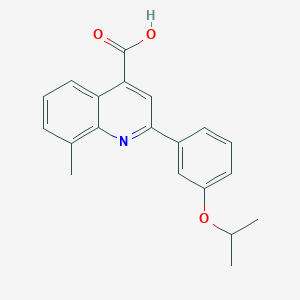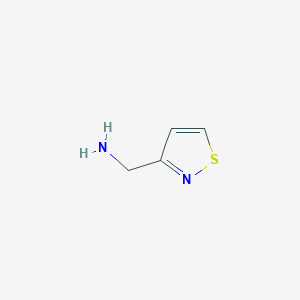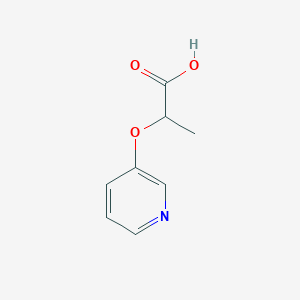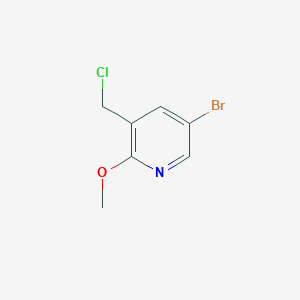
2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid is a compound that can be associated with the broader class of quinoline derivatives. These compounds are of significant interest due to their potential pharmacological properties, including antibacterial activities and their role as inhibitors of various biological targets such as topoisomerase I and prolylhydroxylase, which are relevant in cancer and anemic disorders, respectively .
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the Schmidt reaction has been used to convert indones to quinoline derivatives, which could be a potential method for synthesizing the 2-(3-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid . Additionally, the Pictet-Spengler reaction has been employed to synthesize tetrahydroisoquinoline carboxylic acids, which might be adapted for the synthesis of the compound . Furthermore, the transformation of dihydroisoquinolones to indenoisoquinolines using selenoxide elimination and Friedel-Crafts cyclization chemistry could provide insights into the synthetic pathways that could be explored .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be substituted at various positions to yield different derivatives. The presence of an isopropoxy group and a methyl group at specific positions on the quinoline ring system would influence the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions, including electrophilic substitutions and nucleophilic additions. The mass spectrometric study of isoquinolines has revealed that collision-induced dissociation can lead to the formation of carboxylic acids, which is a reaction that could potentially be relevant for the compound . Moreover, the study of isoquinoline-3-carboxamides has shown unusual fragmentation behavior, which could be indicative of the chemical reactivity of the 2-(3-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid under mass spectrometric conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the quinoline core. The presence of an isopropoxy group could affect the compound's lipophilicity and, consequently, its pharmacokinetic properties. The antibacterial activity of quinoline derivatives has been demonstrated, suggesting that the compound may also possess such properties . Additionally, the ability to form stable water adducts in the gas phase indicates a propensity for hydrogen bonding, which could be relevant for the interaction of the compound with biological molecules .
科学的研究の応用
Therapeutic Applications of Chlorogenic Acid
Chlorogenic Acid (CGA), a phenolic compound with a structure related to quinoline derivatives, has been extensively studied for its biological and pharmacological effects. CGA exhibits a wide range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and modulation of lipid and glucose metabolism. These effects suggest CGA's potential in treating disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity, highlighting the significance of phenolic compounds in medicinal research (Naveed et al., 2018).
Biological Activities of 8-Hydroxyquinoline Derivatives
8-Hydroxyquinoline (8-HQ) derivatives are known for their antimicrobial, anticancer, and antifungal effects. The synthesis and biological activity studies of these compounds demonstrate their potential as lead compounds for developing drugs with good efficacy and low toxicity. These derivatives serve as building blocks for pharmacologically active scaffolds, offering therapeutic value against numerous diseases, including cancer (Saadeh et al., 2020).
8-Hydroxyquinolines in Medicinal Chemistry
The 8-HQ moiety has been a focus of medicinal chemists due to its significant biological activities. Research into synthetic modification of 8-HQ aims to develop potent drug molecules for various life-threatening diseases, including cancer, HIV, and neurodegenerative disorders. The metal chelation properties of 8-HQ derivatives further enhance their potential as drug candidates (Gupta et al., 2021).
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines (THIQs), related to quinoline derivatives, have been studied for their therapeutic activities, particularly in cancer and central nervous system disorders. The success in drug discovery for these areas underscores the importance of quinoline and isoquinoline scaffolds in medicinal chemistry and highlights potential avenues for infectious disease treatments (Singh & Shah, 2017).
Safety And Hazards
特性
IUPAC Name |
8-methyl-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-12(2)24-15-8-5-7-14(10-15)18-11-17(20(22)23)16-9-4-6-13(3)19(16)21-18/h4-12H,1-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSUGMKCRRWQEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OC(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)







![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)